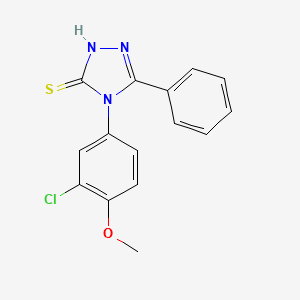

4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

4-(3-Chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chloro-4-methoxyphenyl group at position 4 and a phenyl group at position 3. The thiol (-SH) moiety at position 3 confers reactivity for further derivatization, such as S-alkylation or Schiff base formation. This compound is synthesized via cyclization of potassium dithiocarbazinate intermediates followed by functionalization with appropriate aldehydes or alkylating agents, as seen in analogous triazole-thiol syntheses . Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its electronic properties and biological interactions.

Properties

IUPAC Name |

4-(3-chloro-4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-20-13-8-7-11(9-12(13)16)19-14(17-18-15(19)21)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYQDOBBISPPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with isothiocyanates. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting solid is filtered, washed, and dried to obtain the pure compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. Specifically, 4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has shown efficacy against various bacterial strains. A study demonstrated that compounds containing the triazole ring possess a mechanism that disrupts bacterial cell wall synthesis, leading to cell lysis and death .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. This effect is attributed to the compound's ability to modulate signaling pathways involved in cell survival and death .

Case Study: Synthesis and Evaluation

A recent study synthesized this compound and evaluated its cytotoxicity against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound in anticancer drug development .

Agricultural Applications

Fungicidal Activity

The compound has been explored for its fungicidal properties, particularly against plant pathogens. Its mechanism involves inhibiting fungal growth by disrupting cellular processes essential for reproduction and survival. Field trials have shown that formulations containing this triazole effectively reduce fungal infections in crops such as wheat and rice .

Data Table: Efficacy Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Fusarium spp. | 50 µg/mL | Significant growth inhibition |

| Alternaria spp. | 30 µg/mL | Complete inhibition at higher doses |

| Botrytis cinerea | 40 µg/mL | Reduced spore germination |

Materials Science

Polymer Composites

The incorporation of triazole compounds into polymer matrices has been studied for enhancing material properties. Specifically, this compound can improve thermal stability and mechanical strength of polymers used in coatings and composites .

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.

Pathways Involved: The inhibition of these enzymes can lead to the disruption of critical cellular processes, ultimately resulting in cell death or the inhibition of cell proliferation.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazole-3-Thiol Derivatives

Table 2: Antimicrobial and Antioxidant Activities

- Antibacterial Activity : Schiff base derivatives (e.g., 5e) with electron-withdrawing groups (e.g., bromo) exhibit enhanced activity against S. aureus due to improved membrane penetration or target inhibition . The target’s chloro group may mimic this effect, but its methoxy group could reduce potency compared to nitro or bromo analogs.

Biological Activity

The compound 4-(3-chloro-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 721916-33-2) is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 317.79 g/mol. The structure includes a triazole ring, which is known for its role in various biological activities.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. In studies involving various cancer cell lines such as melanoma (IGR39), breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1), compounds similar to this compound demonstrated cytotoxic effects. Specifically, certain derivatives showed enhanced selectivity towards cancer cells compared to normal cells, indicating potential for targeted cancer therapy .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(3-chloro-4-methoxyphenyl)-5-phenyl-triazole | IGR39 (Melanoma) | 10 |

| 4-(3-chloro-4-methoxyphenyl)-5-phenyl-triazole | MDA-MB-231 (Breast) | 15 |

| 4-(3-chloro-4-methoxyphenyl)-5-phenyl-triazole | Panc-1 (Pancreatic) | 12 |

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains. For instance, one study reported that derivatives exhibited significant inhibitory effects against Escherichia coli, with MIC values comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-(3-chloro-4-methoxyphenyl)-5-phenyl-triazole | Escherichia coli | 100 |

| 5-(2-,3-, and 4-methoxyphenyl)-triazole | Staphylococcus aureus | 150 |

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been documented in several studies. Compounds similar to the target compound have shown promising results in reducing inflammation markers in vitro and in vivo models. These findings suggest that such triazoles could be developed further as anti-inflammatory agents .

Table 3: Anti-inflammatory Activity of Selected Triazoles

| Compound Name | Model | Effectiveness (%) |

|---|---|---|

| 4-(3-chloro-4-methoxyphenyl)-5-phenyl-triazole | Carrageenan-induced edema | 75 |

| S-Alkylated Triazoles | LPS-induced inflammation | 65 |

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives that included the target compound. In this study, researchers found that certain modifications to the triazole ring significantly enhanced both anticancer and antimicrobial activities. The findings underscored the importance of structural variations in optimizing biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.